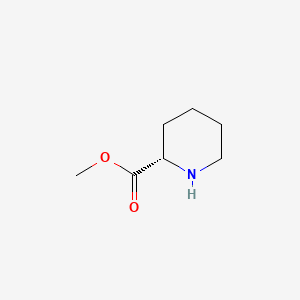

(S)-Methyl piperidine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQTTWVBUDFUNO-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Piperidine 2 Carboxylates As Chiral Synthons

Piperidine (B6355638) rings are a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals. nih.govnih.govmdpi.comnih.gov In fact, the piperidine ring is the most common non-aromatic nitrogen-containing heterocycle in small-molecule drugs approved by the FDA. rsc.orgscispace.com When a substituent is introduced at the 2-position of the piperidine ring, a stereocenter is created, leading to the existence of enantiomers. Chiral piperidine-2-carboxylates, such as the (S)-methyl ester, are highly sought-after chiral synthons. This means they are enantiomerically pure starting materials or intermediates that can be used to build more complex chiral molecules with a high degree of stereochemical control.

The utility of these compounds stems from their pre-defined stereochemistry, which can be transferred to the target molecule, avoiding the often difficult and costly process of separating enantiomers at a later stage. They serve as precursors for the synthesis of a wide range of biologically active compounds, including alkaloids and pharmaceutical agents. nih.govmdpi.comnih.gov The development of synthetic strategies for the stereoselective construction of these ring systems has been an area of intense research for decades. rsc.orgscispace.com

An Overview of Stereoselective Approaches to Heterocyclic Compounds

The synthesis of enantiomerically pure heterocyclic compounds is a central challenge in organic chemistry. organic-chemistry.org A variety of stereoselective methods have been developed to address this, broadly categorized as follows:

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or sugars, as starting materials. thieme-connect.com For instance, L-lysine can be a precursor for the synthesis of piperidine (B6355638) derivatives. scispace.com

Chiral Auxiliary-Controlled Synthesis: A chiral auxiliary is a temporary functional group that is attached to an achiral substrate to direct a stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed.

Asymmetric Catalysis: This is a powerful and efficient method that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This includes metal-based catalysts (e.g., using rhodium, ruthenium, or palladium) and organocatalysts (small, chiral organic molecules). snnu.edu.cnnih.gov Asymmetric hydrogenation of pyridine (B92270) or quinoline (B57606) derivatives is a common strategy to produce chiral piperidines. nih.gov

Enzymatic Resolutions and Desymmetrization: Biocatalysts, such as enzymes, can exhibit high enantio- and regioselectivity under mild reaction conditions. nih.gov They can be used to selectively react with one enantiomer in a racemic mixture (resolution) or to selectively transform one of two enantiotopic groups in a prochiral molecule (desymmetrization).

Recent advancements have focused on developing highly efficient and modular synthetic routes with excellent stereocontrol, often combining multiple strategies. nih.gov For example, chemo-enzymatic cascades and one-pot multi-component reactions are being explored to streamline the synthesis of complex chiral piperidines. nih.govrsc.org

The Scope and Importance of Academic Research on S Methyl Piperidine 2 Carboxylate

Enantioselective Synthesis Strategies

The paramount challenge in synthesizing this compound lies in controlling the stereochemistry at the C2 position. Enantioselective strategies are designed to generate this specific enantiomer with high purity. These methods include asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic pathways.

Asymmetric Catalysis in Piperidine-2-carboxylate Formation

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Various catalytic systems have been developed for the asymmetric synthesis of chiral piperidines.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. For instance, the asymmetric organocatalytic synthesis of substituted piperidine-2-carboxylates has been achieved using a chiral phosphoric acid catalyst. researchgate.net In one-pot reactions involving imino esters and 3-vinyl indoles, novel bisindole-piperidine-amino acid hybrids were produced in high yields (up to 70%) and excellent enantiomeric excesses (up to 99% ee). researchgate.net Another biomimetic approach utilizes L-proline as an organocatalyst for the asymmetric Mannich addition of ketones to cyclic imines like Δ¹-piperideine, yielding 2-substituted piperidines with up to 97% ee. acs.orgnih.gov

Transition metal catalysis also plays a crucial role. Rhodium-catalyzed asymmetric reductive Heck reactions have been employed to create enantioenriched 3-substituted piperidines from pyridine (B92270) and boronic acids, showcasing the power of this approach for functionalizing the piperidine ring with high enantioselectivity. acs.orgacs.orgrsc.org While this example focuses on the C3 position, the underlying principles of asymmetric carbometalation are applicable to the synthesis of variously substituted piperidines. acs.org

| Catalyst Type | Reaction | Substrates | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | Asymmetric [4+2] Cycloaddition | 3-Vinyl indoles, Imino esters | 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates | Up to 70% | Up to 99% | researchgate.net |

| (L)-Proline | Asymmetric Mannich Reaction | Δ¹-Piperideine, Ketones | 2-Substituted piperidines | Good | Up to 97% | acs.orgnih.gov |

| Rhodium/(R,Rp)-TANIAPHOS | Asymmetric Reductive Heck Reaction | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acids | 3-Aryl-tetrahydropyridines | High | Excellent | acs.orgacs.org |

| L-Piperazine-2-carboxylic acid derived N-formamide | Hydrosilylation of Imines | N-Aryl imines, Trichlorosilane | Chiral amines | Up to 99% | Up to 97% | nih.gov |

Chiral Auxiliary-Mediated Stereocontrol

The use of chiral auxiliaries is a classical and reliable method for stereocontrol. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.

Pseudoephenamine has been identified as a practical chiral auxiliary for asymmetric synthesis, often showing equal or superior diastereoselectivities compared to the more regulated pseudoephedrine. nih.gov Amides derived from pseudoephenamine undergo diastereoselective alkylation reactions, and subsequent cleavage of the auxiliary yields enantiomerically enriched carboxylic acids, ketones, or alcohols. nih.gov

Another example involves the use of (R)-(−)-2-phenylglycinol as a chiral auxiliary to synthesize zwitterionic bicyclic lactams. nih.gov These intermediates are then used in the diastereoselective synthesis of substituted piperidines, including pipecolic acid derivatives. nih.govdicp.ac.cn The synthesis of piperidine alkaloids such as (-)-coniine (B1195747) has been accomplished using a chiral moiety that is later removed after an alkylation-reduction sequence. acs.org

| Chiral Auxiliary | Synthetic Strategy | Intermediate Product | Final Product Class | Diastereoselectivity | Reference |

| Pseudoephenamine | Diastereoselective alkylation of amides | Alkylated pseudoephenamine amides | Enantiomerically enriched carboxylic acids, ketones, alcohols | High | nih.gov |

| (R)-(−)-2-phenylglycinol | Intramolecular Corey–Chaykovsky reaction | Zwitterionic bicyclic oxazolo intermediates | Polysubstituted piperidines and pipecolic acid derivatives | High | nih.govdicp.ac.cn |

Biocatalytic Pathways to Chiral Piperidine-2-carboxylates

Biocatalysis leverages the high selectivity of enzymes and whole microbial cells to perform stereoselective transformations, often under mild and environmentally benign conditions. rsc.org This strategy is particularly effective for producing chiral intermediates for the pharmaceutical industry. rsc.org

Enzymatic kinetic resolution is a widely used method to separate a racemic mixture of chiral compounds. In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.

Lipases are commonly employed for this purpose. For example, the lipase (B570770) from Pseudomonas cepacia has been used for the stereospecific resolution of (R,S)-N-(tert-butoxycarbonyl)-3-hydroxymethylpiperidine. orgsyn.org Similarly, porcine pancreas lipase (PPL) was used in the resolution of an N-Fmoc protected 2-piperidineethanol (B17955) derivative. nih.gov The use of lipase catalytic resolution was also a key step in preparing an intermediate for the β-lactamase inhibitor Avibactam, which contains a piperidine core. nih.gov A Chinese patent describes a method for resolving a mixture of (trans)-4-methyl-2-piperidine carboxylate using a chiral organic acid like D-mandelic acid to obtain the (2R, 4R) isomer.

| Enzyme/Resolving Agent | Reaction Type | Substrate | Product(s) | Enantiomeric Excess (ee) | Reference |

| Lipase from Pseudomonas cepacia | Hydrolysis of acetate (B1210297) | (R,S)-N-Boc-3-acetoxymethylpiperidine | (S)-N-Boc-3-hydroxymethylpiperidine | >95% | orgsyn.org |

| Porcine Pancreas Lipase (PPL) | Acylation | (R,S)-N-Fmoc-2-piperidineethanol | Enantioenriched acetate and unreacted alcohol | Not specified | nih.gov |

| Lipase | Catalytic Resolution | Ethyl (R,S)-5-((benzyloxy)amino)piperidine-2-carboxylate | (2S,5R)- and (2R,5S)-isomers | Not specified | nih.gov |

| D-Mandelic Acid | Chemical Resolution | (trans)-4-methyl-2-piperidine carboxylate | (2R, 4R)-4-methyl-2-piperidinecarboxylic acid | Not specified |

Employing whole microbial cells as biocatalysts offers several advantages, such as eliminating the need for costly enzyme purification and providing an in-situ system for cofactor regeneration. nih.gov Engineered Escherichia coli cells are frequently used as hosts for expressing the necessary enzymes for multi-step syntheses. dicp.ac.cn

Whole-cell biocatalysis has been successfully applied to the synthesis of chiral piperidines. For instance, engineered E. coli expressing protoglobin variants have been used for the stereodivergent synthesis of azaspiro[2.y]alkanes, which can be derived from piperidine substrates. acs.org These systems can operate at high substrate concentrations (up to 150 mM) and produce products with high enantioselectivity. acs.org Furthermore, multi-enzyme cascades within a single whole-cell system or in one-pot reactions can generate complex chiral piperidines from simple achiral starting materials. researchgate.net A self-sufficient Corynebacterium glutamicum whole-cell system has been developed for converting a ketone to a cyclic imine with excellent enantioselectivity (>99% ee), demonstrating the potential for producing valuable chiral building blocks. researchgate.net

Diastereoselective Synthesis Approaches

When the piperidine ring contains more than one stereocenter, diastereoselective synthesis becomes crucial. These methods aim to control the relative stereochemistry of the substituents on the ring.

A notable strategy involves an intramolecular non-classical Corey–Chaykovsky ring-closing reaction starting from β-enaminoesters derived from a chiral amino alcohol. dicp.ac.cn This methodology allows for the creation of two or three new stereogenic centers with high diastereoselectivity, leading to stereocontrolled syntheses of polysubstituted piperidines like cis-4-hydroxy-2-methyl piperidine and its corresponding pipecolic acid derivative. nih.govdicp.ac.cn The stereochemical outcome is often confirmed through X-ray analysis. dicp.ac.cn Another approach describes the divergent synthesis of 3,5-dioxygenated piperidines from a mixture of achiral cis- and racemic trans-3,5-piperidine diol using a combination of enzyme- and Ru-catalyzed reactions to yield the desired diastereomer with excellent selectivity. acs.org

| Reaction | Key Step | Starting Material | Product | Diastereoselectivity | Reference |

| Aza-annulation | Intramolecular Corey–Chaykovsky reaction | β-enaminoester from (R)-(−)-2-phenylglycinol | (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid | High | nih.govdicp.ac.cn |

| Chemoenzymatic Synthesis | Enzyme- and Ru-catalyzed acylation/epimerization | rac/meso-3,5-piperidine diol mixture | cis-(3R,5S)-diacetate | Excellent | acs.org |

Diastereoselective Reduction of Precursors

One common strategy to install the desired stereochemistry in the piperidine ring is through the diastereoselective reduction of a suitable precursor, such as a tetrahydropyridine (B1245486) or a pyridine derivative. This approach relies on the ability of a catalyst or a directing group to influence the facial selectivity of hydride or hydrogen addition.

For instance, the synthesis of a related compound, (2R, 4R)-4-methyl-2-piperidine carboxylic acid, involves the catalytic hydrogenation of 4-methyl-2-pyridine carboxylic acid. google.com This reduction of the aromatic pyridine ring creates two new stereocenters. The resulting mixture of diastereomers (cis and trans) must then be separated. google.com While this specific example relies on separation, modern methods often employ chiral catalysts or auxiliaries to guide the reduction to favor a single diastereomer. The diastereoselectivity of such reductions can be influenced by various factors, including the choice of catalyst (e.g., palladium, platinum, rhodium), the solvent, and the specific protecting group on the nitrogen atom.

A study on the synthesis of 2,3-disubstituted piperidines utilized an intramolecular nitrone cycloaddition from γ-butyrolactone, which proceeded with high regio- and diastereoselectivity. acs.org Similarly, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved via a diastereoselective process where the stereochemistry was directed by a chiral amine component, (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, used in a Petasis reaction. nih.gov These examples underscore the principle of using existing chirality to control the formation of new stereocenters during ring formation or modification.

Table 1: Examples of Diastereoselective Synthesis Principles This table is interactive. Sort by clicking the headers.

| Precursor Type | Method | Key Aspect | Result | Citation |

|---|---|---|---|---|

| Pyridine Derivative | Catalytic Hydrogenation | Reduction of aromatic ring | Mixture of diastereomers requiring separation | google.com |

| γ-Butyrolactone | Intramolecular Nitrone Cycloaddition | High intrinsic regio- and diastereoselectivity | 2,3-disubstituted piperidines | acs.org |

Induction via Chiral Starting Materials

The "chiral pool" synthesis strategy leverages readily available, enantiomerically pure natural products like amino acids or terpenes to construct complex chiral molecules. nih.govunit.no This is a powerful method for synthesizing this compound, as its stereocenter can be derived from a precursor that is already enantiopure.

Several syntheses utilize chiral non-racemic bicyclic lactams, which serve as versatile intermediates. For example, these lactams can be prepared through the cyclodehydration of achiral δ-oxoacids with a chiral amine like (R)-phenylglycinol. rsc.org The chirality from phenylglycinol is effectively transferred to the lactam, which can then be further transformed into enantiopure 2-substituted piperidines. rsc.org This approach has been successfully applied to the enantioselective synthesis of the piperidine alkaloid (−)-anabasine. rsc.org

Another approach involves the diastereoselective synthesis of zwitterionic bicyclic lactams from acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol. rsc.org This methodology allows for the creation of two or three new stereocenters with high diastereoselectivity and has been used for the stereocontrolled total synthesis of cis-4-hydroxy-2-methyl piperidine and its corresponding pipecolic acid derivative. rsc.org The use of chiral starting materials provides a reliable and often highly efficient route to optically active piperidine scaffolds. researchgate.netresearchgate.net

Multi-Component Reactions for Piperidine-2-carboxylate Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, offer an efficient pathway to complex molecular scaffolds. rsc.org These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. rug.nl

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.govmdpi.com This reaction has been adapted for the synthesis of piperidine derivatives. For instance, a two-step sequence involving an Ugi reaction was developed to prepare 4-aminopiperidine-4-carboxylic acid derivatives, leading to efficient syntheses of the drugs carfentanil and remifentanil. researchgate.net The reaction proceeds through the formation of an imine, which then reacts with the isocyanide to form a nitrilium intermediate. This intermediate is trapped by the carboxylate to yield the final product after an irreversible Mumm rearrangement. nih.govmdpi.com

Variations of these MCRs can produce complex piperidine scaffolds with a high degree of stereochemical control. nih.govresearchgate.net For example, a three-component reaction involving an intramolecular Diels-Alder reaction has been used to create polycyclic piperidine scaffolds. researchgate.net The selection of reactants allows for control over the substitution pattern of the resulting piperidine ring. researchgate.net

Table 2: Key Multi-Component Reactions for Piperidine Synthesis This table is interactive. Sort by clicking the headers.

| Reaction Name | Components | Product Type | Key Features | Citation |

|---|---|---|---|---|

| Ugi Four-Component Reaction (U-4CR) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide | High atom economy, convergent synthesis | nih.govmdpi.com |

| Strecker Reaction | Ketone/Aldehyde, Amine, Cyanide Source | α-Aminonitrile | Synthesis of α-amino acid precursors | nih.gov |

| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, 2x β-Keto ester, Ammonia | Dihydropyridine | Can be reduced to piperidines | nih.gov |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the versatility of chemical reactions with the unparalleled selectivity of biological catalysts (enzymes). nih.govrjeid.com This approach is particularly effective for creating chiral molecules like this compound, as enzymes often operate with near-perfect stereocontrol under mild, environmentally friendly conditions. nih.gov

One common chemoenzymatic strategy is the kinetic resolution of a racemic mixture. Lipases are frequently used for this purpose. In a lipase-catalyzed resolution, the enzyme selectively acylates one enantiomer of a racemic alcohol or amine, allowing for the separation of the slower-reacting enantiomer from its acylated counterpart. nih.gov For example, lipase-catalyzed desymmetrisation of disubstituted piperidine derivatives has been used to generate chiral building blocks for alkaloid synthesis. nih.gov

More advanced strategies involve hybrid bio-organocatalytic cascades. A reported cascade for synthesizing 2-substituted piperidines uses a transaminase enzyme to generate a key reactive cyclic imine intermediate, which then participates in a complexity-building Mannich reaction. rsc.org Additionally, biocatalysis can be integrated with MCRs. An immobilized Candida antarctica lipase B (CALB) has been shown to catalyze a multicomponent reaction to produce clinically valuable piperidines in high yields. rsc.org Recently, enzymatic C-H oxidation has been combined with radical cross-coupling to enable the modular and enantioselective assembly of complex, three-dimensional piperidine derivatives from inexpensive starting materials. chemistryviews.org

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can benefit significantly from these principles.

Biocatalysis and chemoenzymatic routes (Section 2.4) are inherently green. nih.govrsc.orgrsc.org Enzymes operate in aqueous solutions or green solvents under mild temperatures and pressures, reducing energy consumption and avoiding the need for harsh reagents or protecting groups. This leads to cleaner reaction profiles and less waste.

Another key aspect of green chemistry is the replacement of hazardous reagents. In solid-phase peptide synthesis (SPPS), a field that also utilizes chiral building blocks, there has been a focus on replacing piperidine, a regulated and hazardous base, with greener alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) for the Fmoc deprotection step. rsc.org This principle of substituting hazardous chemicals with safer alternatives is a crucial consideration for developing sustainable industrial syntheses of piperidine-based compounds.

Functionalization of the Piperidine Ring System

The piperidine ring of this compound can be functionalized through various reactions, including substitutions, derivatizations, and ring manipulations. These transformations are often influenced by the nitrogen atom and the existing stereocenter.

Electrophilic and Nucleophilic Substitutions on the Ring

The piperidine ring, being a saturated heterocycle, is generally less susceptible to direct electrophilic aromatic substitution. However, the nitrogen atom readily reacts with electrophiles. wikipedia.org Alkylation, acylation, and sulfonylation of the nitrogen are common transformations. wikipedia.org For instance, the nitrogen can be protected with groups like Boc (tert-butyloxycarbonyl) to modulate its reactivity and influence subsequent reactions on the ring. nih.govnordmann.global

Direct C-H functionalization of the piperidine ring is a powerful strategy for introducing substituents. nih.gov The C2 position is electronically favored for such reactions due to the stabilizing effect of the nitrogen atom on any developing positive charge during the transition state. nih.gov Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been successfully employed to introduce substituents at the C2 position of N-protected piperidines. d-nb.infonih.gov The choice of catalyst and the nature of the nitrogen protecting group can significantly influence the site-selectivity and stereoselectivity of these reactions. nih.govd-nb.infonih.gov For example, using Rh₂(R-TCPTAD)₄ with N-Boc-piperidine or Rh₂(R-TPPTTL)₄ with N-brosyl-piperidine can generate 2-substituted analogs. nih.govnih.gov

Nucleophilic substitution reactions on the piperidine ring itself are less common unless an appropriate leaving group is present. However, the nitrogen atom acts as a nucleophile and can participate in various reactions. wikipedia.org

Regioselective Derivatization Strategies

Achieving regioselectivity in the functionalization of the piperidine ring is a key challenge. As mentioned, catalyst and protecting group choice can direct C-H functionalization to specific positions. nih.govnih.gov While the C2 position is electronically activated, the C3 position is deactivated by the inductive effect of the nitrogen. nih.gov The C4 position is sterically more accessible. nih.gov

Indirect methods can also be employed for regioselective derivatization. For example, 3-substituted analogues can be prepared through the cyclopropanation of an N-Boc-tetrahydropyridine followed by a reductive and stereoselective ring-opening of the resulting cyclopropane. d-nb.infonih.gov Another strategy involves the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, which allows for the synthesis of enantioenriched 2,4-disubstituted piperidines. acs.org

| Strategy | Target Position | Key Reagents/Catalysts | Reference |

| Direct C-H Functionalization | C2 | Rh₂(R-TCPTAD)₄ (with N-Boc) or Rh₂(R-TPPTTL)₄ (with N-brosyl) | nih.govnih.gov |

| Indirect via Cyclopropanation | C3 | Rh₂(S-DOSP)₄ for cyclopropanation, followed by reductive ring-opening | nih.govd-nb.info |

| Kinetic Resolution | C2, C4 | n-BuLi, sparteine | acs.org |

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions offer methods to alter the core heterocyclic structure. These rearrangements are often driven by the formation of a more stable ring system or carbocation intermediate. chemistrysteps.com

Ring Expansion: A common pathway for ring expansion involves a pinacol-type rearrangement. wikipedia.org While not directly reported for this compound itself without prior modification, a general strategy involves creating a carbocation adjacent to the ring, which can then trigger the migration of an endocyclic bond to form a larger ring. chemistrysteps.com For example, the Tiffeneau-Demjanov rearrangement can expand a cyclic amine ring. wikipedia.org

Ring Contraction: Ring contraction of piperidines can be achieved through several methods. One approach involves the formation of bicyclic, quaternary ammonium (B1175870) intermediates that undergo ring contraction upon attack by a nucleophile. nih.gov Photomediated ring contraction of α-acylated piperidines can lead to the formation of cis-1,2-disubstituted cyclopentanes. nih.gov This process proceeds through a Norrish type II hydrogen atom transfer followed by C-N bond fragmentation and subsequent intramolecular Mannich reaction. nih.gov Another method involves oxidative C(sp³)–N bond cleavage. nih.gov The Favorskii rearrangement of cyclic α-haloketones can also lead to ring contraction. libretexts.org

Modifications of the Carboxylate Ester Moiety

The methyl carboxylate group of this compound is a versatile handle for further synthetic transformations.

Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (S)-piperidine-2-carboxylic acid. This reaction is typically carried out under basic conditions (e.g., using sodium hydroxide) or acidic conditions. The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation. nih.gov

Transesterification: The methyl ester can be converted to other esters through transesterification. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In a base-catalyzed transesterification, an alkoxide is used to displace the methoxide (B1231860) group. masterorganicchemistry.com For example, using sodium ethoxide in ethanol (B145695) would yield (S)-ethyl piperidine-2-carboxylate. masterorganicchemistry.comsigmaaldrich.com To drive the reaction to completion, the alcohol corresponding to the desired ester is often used as the solvent. masterorganicchemistry.com

| Reaction | Reagents | Product |

| Hydrolysis | NaOH (aq) or H₃O⁺ | (S)-Piperidine-2-carboxylic acid |

| Transesterification | RONa in ROH | (S)-Alkyl piperidine-2-carboxylate |

Reductions to Corresponding Alcohols or Aldehydes

The carboxylate ester can be reduced to either the corresponding primary alcohol, (S)-piperidin-2-ylmethanol, or the aldehyde, (S)-piperidine-2-carbaldehyde. The choice of reducing agent is crucial for controlling the outcome.

Reduction to Alcohols: Powerful reducing agents like lithium aluminum hydride (LAH) readily reduce esters to primary alcohols. harvard.edu Lithium borohydride (B1222165) is also effective for the selective reduction of esters to alcohols. harvard.edu Sodium borohydride is generally not strong enough to reduce esters under standard conditions but can be used under specific conditions or with additives. harvard.edursc.org

Reduction to Aldehydes: The reduction of an ester to an aldehyde is more challenging as aldehydes are more reactive than esters towards many reducing agents. Specialized reagents and conditions are required to stop the reduction at the aldehyde stage. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is a common reagent for this transformation. Another approach involves converting the carboxylic acid (obtained from hydrolysis) to a thioester, which can then be reduced to the aldehyde using a nickel catalyst and a silane. rsc.org

| Desired Product | Common Reducing Agent(s) |

| (S)-Piperidin-2-ylmethanol (Alcohol) | Lithium aluminum hydride (LAH), Lithium borohydride (LiBH₄) |

| (S)-Piperidine-2-carbaldehyde (Aldehyde) | Diisobutylaluminium hydride (DIBAL-H) at low temperature |

Amidation Reactions

The methyl ester of this compound can be converted to an amide through reaction with an amine. This transformation is a crucial step in the synthesis of many biologically active compounds. Direct amidation of the ester with an amine is often challenging and may require harsh conditions. A more common approach involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with an amine using a suitable activating agent.

Commonly used methods for amide bond formation involve the use of coupling reagents to activate the carboxylic acid. ucl.ac.uk These reagents facilitate the reaction with the amine, leading to the formation of the amide bond under milder conditions. ucl.ac.uk Some of the widely used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions like racemization. researchgate.net Phosphonium and uronium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective coupling reagents. ucl.ac.ukresearchgate.net

The choice of solvent is also critical, with dipolar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) being commonly employed. ucl.ac.uk The general mechanism for these coupling reactions involves the activation of the carboxyl group to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. youtube.com

Recent advancements have also explored catalytic methods for direct amidation, aiming for more atom-economical and environmentally friendly processes. ucl.ac.uk

Reactivity at the Nitrogen Atom

The secondary amine in the piperidine ring is a key site for various functionalization reactions, allowing for the introduction of a wide range of substituents.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of this compound can readily undergo N-alkylation with alkyl halides. researchgate.net The reaction typically proceeds via nucleophilic substitution, where the amine acts as the nucleophile. The choice of the alkylating agent and reaction conditions can be tailored to achieve mono-alkylation and avoid the formation of quaternary ammonium salts. researchgate.net Bases such as potassium carbonate or triethylamine (B128534) are often added to neutralize the acid formed during the reaction. researchgate.net Solvents like acetonitrile (B52724) or dimethylformamide (DMF) are commonly used. researchgate.net

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-acyl derivative (an amide). wikipedia.org This reaction is often carried out in the presence of a base to scavenge the acidic byproduct. wikipedia.org The Schotten-Baumann reaction conditions, which involve using an acyl chloride in the presence of an aqueous base, are a classic example. wikipedia.org N-acylation is a fundamental transformation in peptide synthesis and the preparation of various pharmaceuticals. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K2CO3), Solvent (e.g., CH3CN, DMF) | N-Alkylpiperidine |

| N-Acylation | Acyl chloride (R-COCl) or Acid Anhydride ((RCO)2O), Base (e.g., Et3N, Pyridine) | N-Acylpiperidine (Amide) |

Introduction and Removal of Protecting Groups

In multi-step syntheses, it is often necessary to protect the nitrogen atom of the piperidine ring to prevent it from reacting with certain reagents. organic-chemistry.org This is achieved by introducing a protecting group, which can be later removed to regenerate the free amine. organic-chemistry.org

Common nitrogen protecting groups include carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. masterorganicchemistry.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)2O and is stable under many reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com The Cbz group is introduced using benzyl (B1604629) chloroformate and is often removed by catalytic hydrogenation. masterorganicchemistry.com The fluorenylmethyloxycarbonyl (Fmoc) group is another important protecting group, particularly in solid-phase peptide synthesis, and it is cleaved under basic conditions. masterorganicchemistry.com

| Protecting Group | Introduction Reagent | Removal Conditions |

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)2O) | Strong acid (e.g., TFA, HCl) |

| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (H2, Pd/C) |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) |

Coupling Reactions Involving this compound Derivatives

Derivatives of this compound are valuable substrates in various coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, further expanding their synthetic utility.

Carbon-Carbon Bond Forming Reactions

While direct C-C bond formation at the piperidine ring of the parent ester is not common, derivatives can be employed in such reactions. For instance, after N-protection, the α-carbon to the nitrogen can be functionalized. More commonly, the piperidine scaffold is constructed or modified using C-C bond-forming reactions. For example, derivatives of piperidine have been used in asymmetric carbon-carbon bond-forming reactions at the 2-position. researchgate.net

General strategies for forming C-C bonds in organic synthesis that could be applied to appropriately functionalized piperidine derivatives include well-established methods like the Suzuki, Heck, and Sonogashira cross-coupling reactions, which typically involve organopalladium intermediates. chemistry.coach Grignard reactions and aldol (B89426) condensations are also fundamental C-C bond-forming reactions. fiveable.me Olefin metathesis is another powerful tool for forming carbon-carbon double bonds. chemistry.coach

Heteroatom-Carbon Bond Forming Reactions

The formation of bonds between carbon and heteroatoms (such as oxygen, nitrogen, and sulfur) is a cornerstone of organic synthesis. nih.govresearchgate.net For derivatives of this compound, these reactions can be used to introduce a wide variety of functional groups.

The N-alkylation and N-acylation reactions discussed previously are prime examples of C-N bond formation. wikipedia.org Furthermore, the synthesis of ethers (C-O bonds) and thioethers (C-S bonds) at various positions of a functionalized piperidine ring can be achieved through nucleophilic substitution reactions. For instance, a hydroxylated piperidine derivative could be alkylated to form an ether, or a halogenated derivative could react with a thiol to form a thioether.

Modern catalytic methods have greatly advanced the field of C-heteroatom bond formation. nih.gov Palladium-catalyzed reactions, for example, are not only used for C-C bond formation but also for the formation of C-N and C-O bonds, often referred to as Buchwald-Hartwig amination and etherification, respectively. These reactions have broad substrate scopes and functional group tolerance.

Rearrangement Reactions of Piperidine-2-carboxylate Frameworks

The piperidine-2-carboxylate framework, a key structural motif in numerous natural products and pharmaceuticals, can undergo a variety of rearrangement reactions, leading to the formation of diverse and structurally complex molecules. These transformations, which involve the reorganization of the carbon skeleton or the migration of functional groups, are powerful tools in synthetic organic chemistry for accessing novel heterocyclic scaffolds. This section explores several key rearrangement reactions applicable to derivatives of the piperidine-2-carboxylate core, including ring contractions, the Beckmann rearrangement, the Curtius rearrangement, and the aza-Claisen rearrangement.

Ring Contraction of Piperidine Derivatives

A notable skeletal rearrangement of the piperidine ring is its contraction to a pyrrolidine (B122466) scaffold. Research has demonstrated that N-substituted piperidines can undergo oxidative ring contraction to yield pyrrolidin-2-ones or 3-iodopyrroles, depending on the reaction conditions. rsc.orgrsc.org This transformation is significant as it allows for the conversion of a six-membered heterocycle into a five-membered one, a common structural feature in many biologically active compounds.

The process is believed to proceed through a cascade mechanism. For the formation of pyrrolidin-2-ones, the reaction likely involves an initial oxidative ring contraction to form a pyrrolidine-2-carbaldehyde (B1623420) intermediate. This is followed by oxidation to a carboxylic acid, decarboxylation, and subsequent ipso-oxidation. rsc.org When the reaction is tuned for the synthesis of 3-iodopyrroles, the pathway also initiates with the formation of pyrrolidine-2-carbaldehyde, followed by oxidation to the carboxylic acid and decarboxylation. The subsequent steps involve dehydrogenation, iodination, and finally aromatization to furnish the 3-iodopyrrole product. rsc.org

A variety of N-substituents, including those with electron-donating and electron-withdrawing groups on an aryl ring, are tolerated in this transformation. rsc.org This demonstrates the potential applicability of this methodology to N-substituted this compound derivatives, which could lead to novel chiral pyrrolidine-based compounds.

Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. derpharmachemica.comwikipedia.org This reaction can be applied to cyclic ketoximes to produce lactams, which are cyclic amides. In the context of the piperidine-2-carboxylate framework, a ketone precursor at a suitable position on the piperidine ring would be required. For instance, a 3-keto-piperidine-2-carboxylate derivative could be converted to its corresponding oxime.

Upon treatment with an acid catalyst such as sulfuric acid, polyphosphoric acid, or reagents like tosyl chloride or thionyl chloride, the oxime would undergo rearrangement. wikipedia.org The group anti-periplanar to the leaving group on the oxime nitrogen migrates, leading to the insertion of the nitrogen atom into the ring and the formation of a lactam. The archetypal example is the conversion of cyclohexanone (B45756) oxime to caprolactam. wikipedia.org By analogy, a suitably substituted piperidinone-2-carboxylate derivative could be rearranged to an azepan-2-one (B1668282) (a seven-membered lactam) derivative, representing a ring expansion.

The conditions for the Beckmann rearrangement can be quite harsh, often requiring strong acids and high temperatures, which might not be compatible with all functional groups on the piperidine ring. libretexts.org However, milder, catalytic versions of the reaction have been developed, for example, using cyanuric chloride and zinc chloride. wikipedia.org

Curtius Rearrangement

The Curtius rearrangement provides a versatile method for converting a carboxylic acid into a primary amine with the loss of one carbon atom, via an isocyanate intermediate. nih.govwikipedia.orgrsc.org This reaction is particularly relevant to the piperidine-2-carboxylate framework, as the carboxylic acid can be readily obtained by hydrolysis of the methyl ester of this compound.

The process begins with the conversion of the carboxylic acid to an acyl azide (B81097). This is typically achieved by treating the corresponding acyl chloride or the carboxylic acid itself with an azide salt, such as sodium azide. organic-chemistry.orgnih.gov Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate. wikipedia.org A key advantage of the Curtius rearrangement is that the migration of the alkyl or aryl group occurs with complete retention of stereochemistry at the migrating carbon. nih.govnih.gov This is crucial for a chiral starting material like (S)-piperidine-2-carboxylic acid, as the stereochemical integrity at the C2 position would be preserved in the resulting amine.

The isocyanate intermediate can be trapped with various nucleophiles. For example, reaction with water leads to the formation of a carbamic acid, which spontaneously decarboxylates to yield the corresponding 2-aminopiperidine. organic-chemistry.org Alternatively, trapping with an alcohol, such as tert-butanol, affords a Boc-protected amine, which is a stable and synthetically useful derivative. nih.gov

| Starting Material | Reagent(s) | Intermediate | Product Type | Ref. |

| N-Substituted Piperidine | Oxidant (e.g., Oxone/O₂) | Pyrrolidine-2-carbaldehyde | Pyrrolidin-2-one | rsc.org |

| N-Substituted Piperidine | Cu(II)/O₂/DMAP, I₂ | Pyrrolidine-2-carbaldehyde | 3-Iodopyrrole | rsc.org |

| Cyclic Ketoxime | Acid (e.g., H₂SO₄) or other promoters | N/A | Lactam | derpharmachemica.comwikipedia.org |

| Carboxylic Acid | 1. Acyl azide formation (e.g., DPPA) 2. Heat | Isocyanate | Amine, Carbamate, Urea | nih.govwikipedia.org |

| Allylic Amine (N-MOM protected) | Palladium(II) catalyst | N/A | γ,δ-Unsaturated Amide | nih.gov |

Aza-Claisen Rearrangement

The aza-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that is analogous to the Claisen rearrangement of allyl vinyl ethers. wikipedia.org In the aza-Claisen rearrangement, an N-allyl vinyl amine or its equivalent undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form a γ,δ-unsaturated imine, which can then be hydrolyzed or reduced to the corresponding aldehyde/ketone or amine.

This rearrangement has been successfully applied in the stereoselective synthesis of piperidine alkaloids. For instance, a palladium(II)-catalyzed, MOM-ether-directed aza-Claisen rearrangement was a key step in the synthesis of (+)-α-conhydrine. nih.gov To apply this to the this compound framework, the nitrogen atom would need to be part of the rearranging system. This would typically involve the synthesis of an N-allyl enamine derivative of the piperidine. The stereocenter at the 2-position of the piperidine ring could potentially influence the stereochemical outcome of the newly formed chiral center in the side chain.

The reaction conditions for the aza-Claisen rearrangement can vary, with thermal and metal-catalyzed variants being common. The use of catalysts like palladium(II) can allow the reaction to proceed under milder conditions and with greater control over stereoselectivity. nih.gov

Applications of S Methyl Piperidine 2 Carboxylate As a Chiral Building Block in Complex Molecule Synthesis

Construction of Polycyclic Nitrogen-Containing Heterocycles

The piperidine (B6355638) ring is a fundamental structural unit in numerous alkaloids and other natural products. (S)-Methyl piperidine-2-carboxylate provides a ready-made, enantiomerically pure six-membered ring that can be elaborated into more complex fused and spirocyclic systems.

Indolizidine alkaloids, characterized by a fused bicyclic system with a nitrogen atom at the bridgehead, are a prominent class of natural products with diverse biological activities. rsc.orgrsc.org The synthesis of these scaffolds often utilizes chiral pool starting materials, including derivatives of L-pipecolic acid like this compound.

A common strategy involves the functionalization of the piperidine ring followed by cyclization to form the second ring. For instance, L-pipecolic acid can be used in cascade reactions to construct the core indolizidine framework. acs.org One general approach involves the N-alkylation of the piperidine nitrogen with a suitable carbon chain containing an electrophilic site. Subsequent intramolecular cyclization, often a nucleophilic attack by a carbanion generated at the C2 position of the piperidine ring, forges the new five-membered ring, yielding the indolizidine core. The ester group of this compound can be reduced to the corresponding alcohol or aldehyde to facilitate different cyclization strategies, such as the aza-Prins cyclization, to diastereoselectively form the indolizidine system. thieme-connect.de

A notable example is the synthesis of (+)-ipalbidine, an indolizidine alkaloid. acs.org Methodologies have been developed that leverage a nickel-catalyzed cycloaddition to create a chiral piperidinone intermediate, which is then converted through reduction and cyclization to the asymmetric bicyclic core of the indolizidine alkaloid. acs.org

Quinolizidine (B1214090) alkaloids contain a [4.4.0] bicyclic ring system with a bridgehead nitrogen. rsc.orgnih.gov These alkaloids are prevalent in the plant kingdom, particularly in the Lupinus species, and exhibit a range of biological effects. nih.govfrontiersin.org The synthesis of quinolizidine systems can be efficiently achieved starting from this compound.

Synthetic strategies often mirror those for indolizidines but involve the addition of a six-membered ring instead of a five-membered one. A modular synthesis can be developed using vinyl-substituted cyclic carbonates in a palladium-catalyzed allylic alkylation reaction to assemble the quinolizidine motif in a few stereoselective steps. nih.gov The piperidine unit from this compound serves as the foundation for one of the two six-membered rings. The synthesis typically involves N-acylation or N-alkylation with a four-carbon chain, followed by an intramolecular cyclization reaction, such as a Dieckmann condensation or a McMurry coupling, to close the second ring. acs.org The inherent chirality of the starting material directs the stereochemical outcome of the final quinolizidine product.

| Alkaloid Type | Core Structure | Synthetic Strategy from Piperidine Precursor |

| Indolizidine | 5/6 Fused Bicyclic Heterocycle | N-alkylation followed by intramolecular cyclization (e.g., aza-Prins, Dieckmann) |

| Quinolizidine | 6/6 Fused Bicyclic Heterocycle | N-alkylation/acylation followed by intramolecular cyclization (e.g., McMurry coupling) |

Spirocyclic piperidines, which feature a carbon atom common to two rings, are increasingly important scaffolds in drug discovery due to their three-dimensional nature. researchgate.netrsc.org this compound can be modified to serve as a precursor for the synthesis of chiral spirocyclic systems.

The formation of a spiro-center typically involves functionalization at a position on the piperidine ring, usually C3 or C4, followed by the construction of the second ring. For example, a synthetic route to N-protected methyl-substituted 2,8-diazaspiro[4.5]decanes (a spiropyrrolidine-piperidine system) can be achieved through 1,4-addition reactions with nitroalkanes onto a piperidine-derived Michael acceptor, followed by reduction and cyclization. researchgate.net While not a direct conversion, the principles can be applied to derivatives of this compound. Kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using a chiral base is another advanced method to obtain highly enantioenriched spirocyclic piperidines, which can serve as complex molecular building blocks. rsc.org

Asymmetric Synthesis of Amino Acid Derivatives and Peptidomimetics

The development of non-natural amino acids and peptidomimetics is crucial for creating therapeutic peptides with enhanced stability and receptor affinity. thieme-connect.de this compound is an excellent starting point for synthesizing conformationally constrained amino acid analogues.

The piperidine ring imposes significant conformational rigidity compared to the acyclic side chains of natural amino acids. thieme-connect.de This constraint can lock a peptide into a specific bioactive conformation, leading to improved biological activity. Synthetic routes often begin with the modification of the piperidine ring of a pipecolic acid derivative. For instance, the introduction of a ketone at the C4 position of the piperidine ring allows for highly diastereoselective functionalization, such as reductive amination, to introduce new substituents. thieme-connect.de These modified piperidines are then used as unnatural amino acid building blocks in peptide synthesis. These constrained amino acids are key components in peptidomimetics designed to mimic or block the action of natural peptides. nih.gov

Role in the Creation of Stereochemically Defined Scaffolds

The primary value of this compound in synthesis lies in its utility as a chiral scaffold. The (S)-stereocenter at the C2 position is preserved throughout multi-step synthetic sequences, allowing for the predictable and controlled introduction of new stereocenters in the target molecule. This is a cornerstone of asymmetric synthesis.

In the synthesis of polycyclic alkaloids, the initial chirality of the piperidine derivative dictates the absolute stereochemistry of the final product. acs.org Similarly, when creating substituted piperidines, the existing stereocenter directs the approach of incoming reagents, leading to high diastereoselectivity. For example, the hydrogenation of a double bond introduced onto the piperidine ring will preferentially occur from the less hindered face, controlled by the stereochemistry at C2. whiterose.ac.uk This principle allows chemists to build complex molecules with multiple, well-defined stereocenters, a critical requirement for compounds intended to interact with chiral biological receptors. The synthesis of enantioenriched spirocyclic piperidines further demonstrates how the initial chirality can be leveraged to create complex, multi-stereocenter scaffolds. rsc.org

Precursor to Biologically Relevant Structural Motifs

Ultimately, the application of this compound is driven by the biological relevance of the molecules it helps to create. The piperidine motif itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.gov

The classes of compounds synthesized from this chiral building block are associated with a wide range of biological activities.

| Structural Motif | Biological Relevance/Application |

| Indolizidine Alkaloids | Potential anticancer, antiviral, and glycosidase inhibitory activity. rsc.org |

| Quinolizidine Alkaloids | Exhibit antimalarial, anti-inflammatory, and central nervous system activity. frontiersin.orgntu.edu.sg |

| Spirocyclic Piperidines | Used as 3D fragments in drug discovery to improve physicochemical properties and explore new chemical space. rsc.orgnih.gov |

| Constrained Amino Acids | Incorporated into peptidomimetics to create metabolically stable drugs with high receptor selectivity. thieme-connect.de |

| Functionalized Piperidines | Serve as key intermediates for highly active narcotic analgesics and other central nervous system agents. researchgate.net |

The ability to synthesize these complex and biologically active molecules in an enantiomerically pure form is a significant challenge in organic chemistry. The use of this compound as a chiral starting material provides an efficient and reliable solution, enabling the development of new therapeutic agents and research tools.

Building Blocks for Piperidine-Related Natural Products

The inherent chirality of this compound makes it a powerful tool in chiral pool synthesis, a strategy that utilizes readily available enantiopure compounds to build complex target molecules. numberanalytics.comelsevierpure.com This approach has been successfully employed in the diastereodivergent synthesis of various 3-piperidinol alkaloids. nih.gov These natural products, found in plants of the Cassia and Prosopis genera, exhibit a range of biological activities.

Research has demonstrated the use of chiral piperidine derivatives, conceptually derived from this compound, to access a variety of stereoisomers of these alkaloids. nih.govportico.org By manipulating the chiral center of the starting material, chemists can selectively synthesize different diastereomers of the final natural product. This allows for the systematic exploration of structure-activity relationships.

Examples of piperidine-related natural products synthesized using this building block approach include:

Cassine and Iso-6-cassine: These alkaloids are constituents of Cassia species.

Spectaline: Another piperidine alkaloid from the Cassia genus.

Prosophylline and Prosopinine: These are 3-piperidinol alkaloids isolated from Prosopis africana. nih.gov

Furthermore, the versatility of this chiral building block extends to the synthesis of more complex alkaloid families, such as the 5,8-disubstituted indolizidine and 1,4-disubstituted quinolizidine types found in Dendrobates frog species. nih.gov A C(2)-symmetric 2,6-diallylpiperidine derivative, synthesized from glutaraldehyde, has also been highlighted as a promising chiral precursor for various piperidine-related alkaloids, demonstrating the broad utility of piperidine carboxylate structures in natural product synthesis. nih.gov

Table 1: Piperidine-Related Natural Products Synthesized from Chiral Piperidine Building Blocks

| Natural Product | Alkaloid Class | Natural Source (Genus) |

| Cassine | 3-Piperidinol | Cassia |

| Iso-6-cassine | 3-Piperidinol | Cassia |

| Spectaline | 3-Piperidinol | Cassia |

| Prosophylline | 3-Piperidinol | Prosopis |

| Prosopinine | 3-Piperidinol | Prosopis |

| Dendrobates Alkaloids | Indolizidine/Quinolizidine | Dendrobates |

Intermediates in the Synthesis of Pharmacophore Analogues

In medicinal chemistry, the piperidine moiety is considered a "privileged scaffold" due to its prevalence in a large number of marketed drugs and its ability to interact with a wide range of biological targets. lifechemicals.com this compound and its derivatives serve as crucial intermediates in the synthesis of novel pharmacophore analogues, enabling the development of new therapeutic agents. chemimpex.com

The rigid, three-dimensional structure of the piperidine ring allows for precise spatial orientation of functional groups, which is critical for specific interactions with biological receptors. lifechemicals.com This is a distinct advantage over flat aromatic rings. By using this compound as a starting point, medicinal chemists can create libraries of structurally diverse yet stereochemically defined compounds for screening and lead optimization.

A notable application is in the development of selective muscarinic receptor antagonists. Research has described the design and synthesis of piperidinyl-piperidine analogues that act as potent and selective M2 muscarinic receptor antagonists. nih.gov These compounds have shown the ability to enhance the release of the neurotransmitter acetylcholine (B1216132) in the brain, indicating their potential for treating neurological conditions. nih.gov The synthesis of these complex molecules relies on building blocks that can introduce the required piperidine core with the correct stereochemistry.

Table 2: Examples of Pharmacophore Analogues Derived from Piperidine Intermediates

| Pharmacophore Class | Therapeutic Target | Potential Application | Reference |

| Piperidinyl-piperidines | M2 Muscarinic Receptor | Neurological Disorders | nih.gov |

| Substituted Piperidines | Opioid/Serotonin Receptors | Analgesics, Antidepressants | chemimpex.com |

Advanced Spectroscopic and Structural Elucidation of S Methyl Piperidine 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (S)-Methyl piperidine-2-carboxylate. It provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement.

Conformational Analysis using 1H and 13C NMR

The piperidine (B6355638) ring of this compound can exist in different conformations, primarily the chair form. ¹H and ¹³C NMR spectroscopy are powerful tools to investigate these conformational preferences. acs.org

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the piperidine ring protons are highly dependent on their axial or equatorial orientation. For instance, in a rigid chair conformation, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The coupling constants (J-values) between adjacent protons also provide valuable conformational information. acs.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the piperidine ring are also influenced by their conformational environment. chemicalbook.comdocbrown.infodocbrown.info The presence of distinct signals for each carbon atom in the ¹³C NMR spectrum confirms the asymmetry of the molecule. chemicalbook.comdocbrown.infodocbrown.info

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for Piperidine Derivatives.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | ~2.8-3.2 | ~55-60 |

| C3-H (axial) | ~1.2-1.5 | ~25-30 |

| C3-H (equatorial) | ~1.7-1.9 | ~25-30 |

| C4-H (axial) | ~1.3-1.6 | ~25-30 |

| C4-H (equatorial) | ~1.7-2.0 | ~25-30 |

| C5-H (axial) | ~1.2-1.5 | ~25-30 |

| C5-H (equatorial) | ~1.7-1.9 | ~25-30 |

| C6-H (axial) | ~2.6-2.9 | ~45-50 |

| C6-H (equatorial) | ~3.0-3.3 | ~45-50 |

| OCH₃ | ~3.7 | ~52 |

| C=O | - | ~170-175 |

| NH | ~1.5-2.5 | - |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and specific derivative.

Stereochemical Assignment through 2D NMR Techniques

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of stereochemistry. researchgate.net Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) provide through-bond and through-space correlations, respectively. researchgate.netmdpi.com

COSY: A COSY spectrum reveals scalar coupling between protons, typically those on adjacent carbon atoms. This helps to establish the connectivity of the proton network within the piperidine ring.

NOESY: A NOESY spectrum shows correlations between protons that are close in space, regardless of whether they are directly bonded. mdpi.com This is particularly useful for determining the relative stereochemistry of substituents on the piperidine ring. For example, a NOE between the proton at C2 and an axial proton at C6 would support a specific chair conformation.

Isotopic Perturbation Studies

Isotopic labeling, particularly with deuterium (B1214612) (²H), can be a powerful tool in NMR studies to simplify complex spectra and to probe subtle conformational equilibria. nih.govnih.gov By selectively replacing protons with deuterium, specific signals in the ¹H NMR spectrum can be removed, aiding in the assignment of the remaining signals. isotope.com Furthermore, isotopic perturbation of equilibrium can be used to study the energetics of conformational changes. The introduction of a deuterium atom can slightly alter the conformational equilibrium, and the resulting changes in the NMR spectrum can be analyzed to provide thermodynamic data. nih.gov

X-ray Crystallography for Absolute and Relative Stereochemistry

Single-crystal X-ray crystallography is the definitive method for determining the absolute and relative stereochemistry of chiral molecules like this compound. nih.govsoton.ac.ukacs.org By diffracting X-rays through a single crystal of the compound, a three-dimensional electron density map can be generated, which reveals the precise arrangement of atoms in the crystal lattice. nih.govmdpi.comnih.govmdpi.com

This technique provides unambiguous proof of the (S)-configuration at the C2 stereocenter and establishes the relative orientation of all substituents on the piperidine ring. nih.gov The resulting crystal structure also provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal packing. mdpi.comnih.govmdpi.com

Interactive Table: Crystallographic Data for a Representative Piperidine Derivative.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 90 |

| β (°) | 98.6180(10) |

| γ (°) | 90 |

| Volume (ų) | 900.07(5) |

| Z | 4 |

Note: This data is for a representative substituted triazolopyridazinylindole and serves as an example of typical crystallographic parameters. mdpi.com

Chiroptical Methods for Enantiomeric Purity Determination

Chiroptical methods are essential for determining the enantiomeric purity of this compound. These techniques rely on the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine the enantiomeric excess (ee) of a sample. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the molecule.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. soton.ac.uk VCD is particularly powerful for determining the absolute configuration of molecules in solution. soton.ac.uk By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute stereochemistry can be confidently assigned. soton.ac.uk

Vibrational Spectroscopy (e.g., FTIR) for Mechanistic Insights in Transformations

Vibrational spectroscopy, such as Fourier Transform Infrared (FTIR) spectroscopy, provides valuable insights into the chemical transformations of this compound. mdpi.com By monitoring changes in the vibrational spectrum during a reaction, it is possible to identify the formation of intermediates and products and to gain a deeper understanding of the reaction mechanism. researchgate.netnih.gov

Characteristic vibrational frequencies are associated with specific functional groups. documentsdelivered.com For example, the C=O stretching vibration of the ester group in this compound typically appears in the region of 1730-1750 cm⁻¹. The N-H stretching vibration of the piperidine ring is observed around 3300-3500 cm⁻¹. nih.govwikipedia.org Changes in the position and intensity of these bands can indicate the involvement of these functional groups in a chemical reaction.

Interactive Table: Characteristic FTIR Frequencies for this compound.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300-3500 |

| C-H | Stretch | 2850-3000 |

| C=O | Stretch (Ester) | 1730-1750 |

| C-N | Stretch | 1000-1250 |

| C-O | Stretch (Ester) | 1000-1300 |

Note: These are general frequency ranges and can be influenced by the molecular environment.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous confirmation of molecular structures in organic chemistry. Its capacity to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy—typically to within a few parts per million (ppm)—allows for the determination of an elemental composition. This level of precision is critical in distinguishing between compounds that may have the same nominal mass but differ in their atomic makeup. For this compound and its derivatives, HRMS provides definitive evidence of their identity by correlating the experimentally measured exact mass with the theoretically calculated mass of the proposed structure.

The molecular formula of this compound is C7H13NO2. nih.gov Its monoisotopic mass, calculated from the most abundant isotopes of its constituent atoms, is 143.094628657 Da. nih.gov When analyzed by HRMS, the protonated molecule [M+H]+ would be expected to exhibit a mass-to-charge ratio extremely close to this calculated value. The deviation, measured in ppm, serves as a key indicator of the confidence in the assigned structure.

Beyond confirming the parent ion, HRMS is instrumental in analyzing fragmentation patterns, which offer a roadmap of the molecule's structure. The fragmentation of substituted piperidines is known to be highly selective. For esters of piperidine-2-carboxylic acid, a predominant fragmentation pathway involves the elimination of the ester group from the molecular ion. chemguide.co.uk In the case of this compound, this would correspond to the loss of the methoxycarbonyl radical (•COOCH3), leading to a significant fragment ion. The high accuracy of HRMS allows for the elemental composition of these fragments to be determined as well, further corroborating the initial structural assignment.

The power of HRMS extends to the characterization of more complex derivatives. For instance, the structural elucidation of novel piperidine-based compounds relies heavily on this technique. Research on inhibitors of Mycobacterium tuberculosis has involved the synthesis and analysis of various piperidine derivatives. nih.gov One such derivative, tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, was analyzed using HRMS. nih.gov The data obtained confirmed the structure by matching the experimental mass to the calculated mass with a very small error margin. nih.gov

The following data tables summarize the key HRMS information for this compound and a representative derivative.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C7H13NO2 |

| Calculated Exact Mass (Monoisotopic) | 143.09463 Da |

| Common Ion Adducts | [M+H]+, [M+Na]+ |

| Calculated m/z for [M+H]+ | 144.10189 |

This table presents the theoretical values for this compound based on its elemental composition. Experimental values obtained via HRMS would be expected to align closely with these figures.

Table 2: HRMS Data for a Piperidine Derivative: tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

| Parameter | Value |

| Compound Name | tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate |

| Molecular Formula | C12H23NO5S |

| Ion Type | [M+H]+ |

| Calculated m/z | 294.1370 |

| Found m/z | 294.1356 |

| Mass Error (Δ) | 4.65 ppm |

Data sourced from a study on piperidine derivatives as potential inhibitors for Mycobacterium tuberculosis. nih.gov

This precise data from HRMS, often used in conjunction with other spectroscopic methods like NMR, provides the conclusive evidence required for the structural elucidation of this compound and its synthetically modified analogs.

Theoretical and Computational Studies on S Methyl Piperidine 2 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. For (S)-Methyl piperidine-2-carboxylate, DFT calculations are instrumental in understanding its chemical behavior.

DFT calculations are frequently employed to elucidate the step-by-step pathways of chemical reactions involving piperidine (B6355638) derivatives. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the high-energy transition states that govern the reaction rate.

For instance, studies on the functionalization of piperidine rings utilize DFT to understand site selectivity. researchgate.net Rhodium-catalyzed C-H insertion reactions, a common method for modifying piperidine scaffolds, have been analyzed computationally. researchgate.net These studies model the interaction between the piperidine derivative, the catalyst, and the carbene intermediate to determine the energy barriers for insertion at different positions (e.g., C2, C3, or C4). researchgate.net The calculations can reveal that the formation of a specific positional analogue of methylphenidate is energetically favored due to a lower transition state energy, which is influenced by both electronic effects and steric hindrance from the catalyst and protecting groups on the piperidine nitrogen. researchgate.net

Similarly, in reactions like piperidinolysis, DFT helps to model the mechanism, such as the initial nucleophilic attack of piperidine on an electrophilic center. researchgate.net These calculations can confirm a stepwise mechanism involving the formation of a zwitterionic intermediate followed by a rate-determining deprotonation step. researchgate.net The computed activation parameters from DFT can be compared with experimental kinetic data to validate the proposed mechanism. researchgate.netresearchgate.net

DFT is a powerful predictive tool for understanding the reactivity and selectivity of molecules. By calculating various chemical reactivity descriptors, one can forecast how this compound will behave in a chemical reaction. These descriptors are derived from the principles of conceptual DFT.

Key reactivity sites for electrophilic and nucleophilic attacks can be predicted using the molecular electrostatic potential (MEP). scirp.orgnih.gov The MEP map visually represents the charge distribution on the molecule's surface, with red areas (negative potential) indicating sites prone to electrophilic attack and blue areas (positive potential) indicating sites susceptible to nucleophilic attack. scirp.orgnih.gov For piperidine derivatives, the nitrogen atom's lone pair and the oxygen atoms of the carboxylate group are typically regions of negative potential, making them targets for electrophiles. nih.govresearchgate.net

Global reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity. researchgate.netasianpubs.org These are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

Table 1: Global Reactivity Descriptors from DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity; a smaller gap suggests higher reactivity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; hard molecules have a large energy gap. mdpi.com |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; soft molecules are more reactive. mdpi.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. mdpi.com |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons; a good electrophile has a high value. mdpi.com |

These descriptors help to rationalize the observed selectivity in reactions. For example, in the C-H functionalization of piperidines, the choice of catalyst and nitrogen-protecting group can alter the electronic properties and steric environment, thereby directing the reaction to a specific carbon atom (C2, C3, or C4), a phenomenon that DFT can model and predict. researchgate.net

The piperidine ring is not planar and exists predominantly in a chair conformation. The substituents on the ring can adopt either an axial or an equatorial position, leading to different conformers with distinct energies. DFT calculations are essential for exploring the conformational landscape of this compound to identify the most stable conformers. researchgate.net

Computational analyses reveal that for substituted piperidines, the energy difference between conformers can be small, suggesting that multiple conformations may be populated in solution. researchgate.net For a similar molecule, a difluorinated piperine (B192125) analog, DFT calculations showed that two structures related by a ring-flip of the piperidine moiety are very close in energy. researchgate.net The analysis for this compound would similarly involve optimizing the geometries of various possible chair and boat conformations, with the methyl carboxylate group in both axial and equatorial positions, to determine their relative energies and predict the most stable structure. acs.orgnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides static pictures of molecules, Molecular Dynamics (MD) simulations are used to study their behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological receptor. rsc.org

For a molecule like this compound, MD simulations can be used to explore its conformational flexibility in an aqueous solution, showing the transitions between different chair conformations and the rotation of the methyl carboxylate group. When studying its potential as a ligand, MD simulations are invaluable for understanding the binding process. rsc.org A computational study of piperidine-based compounds binding to the sigma-1 (S1R) receptor used MD simulations to reveal the crucial amino acid residues involved in the interaction and to assess the stability of the ligand-receptor complex over time. rsc.org Such simulations provide a dynamic view of the binding mode, complementing the static picture obtained from docking studies.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. These models rely on molecular descriptors, which are numerical values derived from the chemical structure.

While specific QSPR studies focused solely on this compound are not prevalent, the methodology is highly applicable. The first step in a QSPR study is the calculation of a wide range of molecular descriptors. For this compound, these would include:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Indices describing molecular branching and connectivity.

Quantum-chemical descriptors: Values derived from DFT calculations such as HOMO/LUMO energies, dipole moment, and atomic charges. scirp.orgchemrxiv.org